N-cyclohexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Overview
Description
N-cyclohexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a chemical compound with a complex structure that includes a benzoxazine ring, a sulfonamide group, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a phenol derivative . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry techniques can enhance the efficiency and yield of the production process . These methods allow for better control over reaction conditions and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction may produce a hydroxylated benzoxazine .
Scientific Research Applications
N-cyclohexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include modulation of signal transduction and interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
- 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates
Uniqueness
N-cyclohexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity . This structural feature distinguishes it from other benzoxazine derivatives and may contribute to its specific applications and properties.
Properties
IUPAC Name |
N-cyclohexyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c17-14-9-20-13-7-6-11(8-12(13)15-14)21(18,19)16-10-4-2-1-3-5-10/h6-8,10,16H,1-5,9H2,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIGWJJYJDXLGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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